Garcinoic acid

Catalog No.
S901927
CAS No.
91893-83-3
M.F
C27H38O4
M. Wt
426.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Garcinoic acid

CAS Number

91893-83-3

Product Name

Garcinoic acid

IUPAC Name

(2E,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m1/s1

InChI Key

QOFWRHWADNWKSU-LRXIOGKNSA-N

SMILES

Array

Synonyms

garcinoic acid

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O

Isomeric SMILES

CC1=CC(=CC2=C1O[C@@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O

The exact mass of the compound Garcinoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Garcinoic acid (CAS 91893-83-3), also known as trans-13'-carboxy-delta-tocotrienol, is a highly specialized, naturally occurring oxidized vitamin E derivative primarily isolated from Garcinia kola[1]. Unlike standard tocochromanols, garcinoic acid features a terminal carboxylic acid moiety on its isoprenoid side chain . This specific structural modification fundamentally alters its physicochemical profile, shifting it from a purely lipophilic antioxidant to a highly selective nuclear receptor agonist and a versatile precursor for semisynthetic derivatization[1]. For procurement professionals and medicinal chemists, garcinoic acid represents a high-value biochemical tool and synthetic scaffold that bridges lipid biology with targeted pharmacological modulation.

Attempting to substitute garcinoic acid with standard delta-tocotrienol or alpha-tocopherol results in immediate assay failure for receptor-mediated pathways. The absence of the terminal C13'-carboxylic acid in standard vitamin E analogs renders them completely inactive as Pregnane X Receptor (PXR) agonists and eliminates their utility as synthetic handles for bioconjugation[1]. Furthermore, utilizing crude Garcinia kola extracts as a cost-saving measure introduces high concentrations of interfering biflavonoids, such as kolaviron, which confound targeted enzyme inhibition assays and ruin quantitative reproducibility [2]. Procurement must strictly specify the purified small molecule for reliable downstream application.

Pregnane X Receptor (PXR) Agonist Selectivity vs. Standard Tocopherols

Garcinoic acid demonstrates highly selective and potent PXR agonist activity, yielding an EC50 of 1.3 µM in dose-response experiments [1]. In direct head-to-head comparisons, its unoxidized structural analog, delta-tocotrienol, exhibits negligible response, while standard alpha-tocopherol and its short-chain metabolites are completely inactive at the receptor [1].

Evidence DimensionPXR Agonist Activity (EC50)
Target Compound DataGarcinoic acid (EC50 = 1.3 µM)
Comparator Or BaselineAlpha-tocopherol (Inactive) / Delta-tocotrienol (Negligible activity)
Quantified Difference>100-fold increase in receptor activation efficacy
ConditionsIn vitro dose-response assay with PXR-LBD (3 µM) in Hepes buffer (pH 7.5)

Laboratories conducting drug metabolism or hepatotoxicity screening must procure garcinoic acid, as standard vitamin E analogs cannot trigger the required PXR-dependent gene expression.

Precursor Suitability for Semisynthetic Derivatization

The presence of the terminal carboxylic acid on garcinoic acid allows for direct, high-yield semisynthetic modifications (such as amidation or esterification) without requiring complex C-H activation of the isoprenoid tail[1]. This functional handle enables the rapid generation of novel isoforms and targeted degraders, a synthetic pathway that is chemically impossible when starting from standard unoxidized tocotrienols [1].

Evidence DimensionSynthetic handle availability on the isoprenoid chain
Target Compound DataGarcinoic acid (Possesses reactive C13'-carboxylic acid)
Comparator Or BaselineDelta-tocotrienol (Lacks terminal functionalization)
Quantified DifferenceEnables direct one-step tail conjugation vs. multi-step total synthesis
ConditionsStandard organic synthesis conditions for esterification/amidation

Procuring garcinoic acid provides medicinal chemists with a ready-to-use building block for tocotrienol-based drug discovery, drastically reducing synthesis time and reagent costs.

Targeted Inhibition of mPGES-1 for Inflammation Modeling

Garcinoic acid and its readily synthesized methylated isoforms demonstrate potent inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), with the gamma-isoform achieving an IC50 of 2.0 µM and the beta-isoform achieving 2.8 µM [1]. This targeted affinity for mPGES-1 distinguishes garcinoic acid derivatives from general, non-specific antioxidant tocotrienols, providing a defined mechanism for interfering with eicosanoid biosynthesis [1].

Evidence DimensionmPGES-1 Inhibition (IC50)
Target Compound DataGarcinoic acid isoforms (IC50 = 2.0 - 2.8 µM)
Comparator Or BaselineStandard tocotrienols (Non-specific/weak inhibition)
Quantified DifferenceHighly targeted, low-micromolar suppression of PGE2 synthesis
ConditionsCell-free enzyme inhibition assay

Researchers mapping specific inflammatory cascades require garcinoic acid to selectively inhibit mPGES-1, avoiding the broad, off-target antioxidant noise of generic vitamin E.

Stereochemical Purity for Binding Reproducibility

Natural garcinoic acid isolated from Garcinia kola is enantiopure, possessing a strict 2R-configuration at the chroman ring, as confirmed by chiral HPLC and circular dichroism [1]. In contrast, synthetic tocotrienol analogs are frequently supplied as racemates, which can lead to erratic binding affinities in stereosensitive enzymatic assays [1].

Evidence DimensionStereochemical composition
Target Compound DataExtracted Garcinoic Acid (Enantiopure 2R-configuration)
Comparator Or BaselineSynthetic tocotrienol derivatives (Often racemic mixtures)
Quantified DifferenceEliminates competitive binding from inactive enantiomers
ConditionsChiral HPLC analysis on OD-H column

Procurement of the naturally derived, enantiopure compound is critical to prevent batch-to-batch variability and ensure consistent target engagement in precision in vitro assays.

Nuclear Receptor Screening and Drug Metabolism Assays

Due to its potent and selective PXR agonist activity (EC50 = 1.3 µM), garcinoic acid is the optimal reference compound for in vitro models evaluating PXR-dependent gene expression (e.g., CYP3A4 or MDR1 upregulation) in HepG2 or HepaRG cell lines [1].

Semisynthetic Scaffold for Targeted Therapeutics

The terminal carboxylic acid allows medicinal chemists to bypass complex total synthesis, directly utilizing garcinoic acid as a precursor for generating novel tocotrienol derivatives, hydrophobic tags, or esterified prodrugs via standard coupling reactions [2].

Precision Modeling of Eicosanoid Biosynthesis Inhibition

Garcinoic acid is utilized in cell-free and cell-based inflammatory assays to selectively inhibit mPGES-1, providing a clear mechanistic alternative to broad-spectrum COX inhibitors or generic antioxidants [2].

XLogP3

7.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

426.27700969 Da

Monoisotopic Mass

426.27700969 Da

Heavy Atom Count

31

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Garcinoic acid

Dates

Last modified: 08-16-2023

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